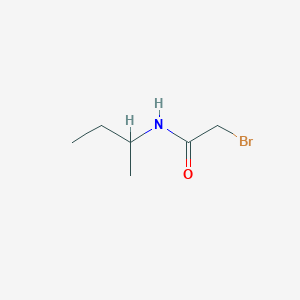

2-Bromo-N-(sec-butyl)acetamide

Description

Significance of Alpha-Bromoacetamides in Contemporary Organic Chemistry

Alpha-haloamides, and particularly α-bromoacetamides, are a class of compounds recognized for their versatility and significance in modern organic synthesis. nih.gov Historically used in applications such as the preparation of organic fungicides, their role has expanded dramatically. Today, they are valued as multifunctional building blocks. nih.gov The presence of a bromine atom alpha to a carbonyl group makes them excellent electrophiles, readily participating in nucleophilic substitution reactions to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.gov

Their utility is showcased in a wide array of chemical transformations. In recent years, α-bromocarbonyl compounds have been employed in a vast range of reaction types, including multi-component reactions, cross-coupling, cyclization, and rearrangement. researchgate.net They can function as both nucleophiles and electrophiles, a duality that chemists can exploit. researchgate.net Furthermore, they are key precursors in transition metal-catalyzed reactions, such as the nickel-catalyzed Negishi cross-coupling, to produce enantiopure α-chiral amides. nih.gov Advanced applications include their conversion into α-bromodiazoacetamides, which can undergo intramolecular C-H insertion reactions to form complex structures like bicyclic α-bromo-β-lactams, highlighting their role in accessing medicinally relevant scaffolds. nih.govbeilstein-journals.org The parent compound, N-bromoacetamide (NBA), is a well-established reagent for processes like the bromohydration of alkenes and the oxidation of alcohols. researchgate.net

Overview of N-Substituted Bromoacetamides in Academic Research

Building upon the foundational reactivity of the α-bromoacetamide core, N-substituted derivatives have become crucial intermediates, particularly in the fields of medicinal and materials chemistry. These compounds are typically synthesized through the straightforward reaction of a primary or secondary amine with bromoacetyl bromide, often in a basic aqueous medium. asianpubs.orgresearchgate.nettjpr.org This synthetic accessibility allows for the introduction of a wide variety of substituents on the nitrogen atom, enabling the fine-tuning of steric and electronic properties for specific applications.

A primary application of N-substituted-2-bromoacetamides is as electrophilic building blocks for the synthesis of larger, more complex molecules with potential biological activity. asianpubs.org Research has demonstrated their use in preparing series of compounds for biological screening. For instance, they have been reacted with thiol-containing heterocyclic compounds, such as derivatives of 1,3,4-oxadiazole, to produce new molecular entities. researchgate.nettjpr.org These resulting compounds have been evaluated for various biological activities, including antibacterial effects and the inhibition of enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. researchgate.nettjpr.org This strategy of using N-substituted bromoacetamides as alkylating agents is a common and effective method for generating libraries of potential therapeutic agents. asianpubs.orgresearchgate.net

Scope and Research Focus on 2-Bromo-N-(sec-butyl)acetamide

The specific compound, this compound, is a representative member of the N-substituted bromoacetamide family. Its primary area of application in academic and industrial research is as a specialized biochemical tool for proteomics. scbt.com

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | 2-bromo-N-(butan-2-yl)acetamide |

| Molecular Formula | C₆H₁₂BrNO |

| Molecular Weight | 194.07 g/mol |

| CAS Number | 791845-79-9 |

The research focus for this compound is not typically on its direct use as a therapeutic agent itself, but rather as a reactive probe in the field of chemical proteomics. scbt.comtum.de Chemical proteomics is a powerful discipline used to identify the protein targets of biologically active compounds and to map protein interactions within a cell's native environment. tum.denih.gov

In this context, the α-bromoacetyl group of this compound serves as a moderately reactive electrophilic "warhead." This functional group can form a stable, covalent bond with nucleophilic amino acid residues on proteins, most notably the thiol group of cysteine. By attaching this reactive moiety to a molecule of interest or using it as a general labeling agent, researchers can irreversibly "tag" proteins that interact with it. Once tagged, these proteins can be isolated from complex cellular mixtures and identified using mass spectrometry. This technique is invaluable for target deconvolution (i.e., figuring out which proteins a drug binds to) and for discovering previously unknown protein functions and interactions. tum.denih.gov The N-(sec-butyl) group provides specific steric and lipophilic properties that can influence its distribution and interactions within a biological system.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-butan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-3-5(2)8-6(9)4-7/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNSAWYIUWTCBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo N Sec Butyl Acetamide and Analogues

Direct Halogenation Approaches

Direct halogenation involves the introduction of a bromine atom onto the α-carbon of an existing N-alkylacetamide. This approach is valued for its atom economy, as it begins with a pre-formed amide bond.

Bromination of N-Alkylacetamides

The α-bromination of N-alkylacetamides, such as N-(sec-butyl)acetamide, can be accomplished using various brominating agents. Reagents like N-Bromosuccinimide (NBS) are commonly employed for this purpose. The reaction mechanism often proceeds via a free-radical pathway, particularly when initiated by light or a radical initiator. masterorganicchemistry.com In this process, a bromine radical abstracts a hydrogen atom from the carbon alpha to the carbonyl group, followed by the reaction of the resulting carbon radical with a source of bromine, such as Br₂ which is present in low concentrations. masterorganicchemistry.comyoutube.com

Alternatively, reagents like N-bromoacetamide (NBA) can act as an electrophilic bromine source. manac-inc.co.jp In this ionic mechanism, the electron-withdrawing carbonyl group polarizes the N-Br bond, making the bromine atom electrophilic and susceptible to attack by an enol or enolate form of the acetamide (B32628). manac-inc.co.jp

Reactant Control and Reaction Conditions Optimization

Achieving selective mono-bromination is a critical challenge in direct halogenation, as over-halogenation to form di-bromo species can occur. Optimization of the reaction is therefore essential. Key factors include the choice of solvent, catalyst, and the stoichiometry of the brominating agent. For instance, using N-bromosuccinimide in the presence of an acid catalyst like active aluminum oxide in a suitable solvent can promote regioselective α-monobromination of certain ketones, a principle that can be extended to amides. semanticscholar.org

The control of reaction conditions is paramount. The slow addition of the brominating agent and maintaining a specific temperature range can help to suppress side reactions. The choice of solvent can also influence the reaction pathway; non-polar solvents often favor free-radical mechanisms, while polar solvents can promote ionic pathways.

Table 1: Comparison of Selected Brominating Agents

| Reagent | Common Abbreviation | Typical Mechanism | Key Characteristics |

|---|---|---|---|

| N-Bromosuccinimide | NBS | Free Radical | Provides a low, constant concentration of Br₂, favoring allylic, benzylic, and α-carbonyl bromination over addition to double bonds. masterorganicchemistry.com |

| N-Bromoacetamide | NBA | Electrophilic Addition / Substitution | Acts as an electrophilic bromine source; useful for bromohydrin formation and other electrophilic additions. manac-inc.co.jp |

Amide Bond Formation with Bromoacetyl Halides

This classical and widely used approach involves forming the amide bond between an amine and a bromoacetyl halide or bromoacetic acid. This method offers high yields and predictability.

Nucleophilic Acylation with Bromoacetyl Bromide and Amines

The reaction of sec-butylamine (B1681703) with bromoacetyl bromide is a direct and efficient method for synthesizing 2-Bromo-N-(sec-butyl)acetamide. This reaction is a nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the bromoacetyl bromide. researchgate.net The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an excess of the amine itself, to neutralize the hydrogen bromide (HBr) that is formed as a byproduct. irejournals.com This prevents the protonation of the starting amine, which would render it non-nucleophilic.

This method is broadly applicable for the synthesis of a wide range of N-substituted 2-bromoacetamides from various primary and secondary amines. irejournals.com

Table 2: Examples of Nucleophilic Acylation for Bromoacetamide Synthesis

| Amine | Acyl Halide | Base | Product |

|---|---|---|---|

| 4-Chloroaniline | Bromoacetyl bromide | Pyridine | 2-Bromo-N-(4-chlorophenyl)acetamide irejournals.com |

| sec-Butylamine | Bromoacetyl bromide | Triethylamine | This compound |

Application of Coupling Reagents (e.g., DIC) in Bromoacetamide Synthesis

An alternative to using reactive bromoacetyl halides is the direct coupling of bromoacetic acid with an amine, facilitated by a coupling reagent. Diisopropylcarbodiimide (DIC) is a common reagent used for this purpose. peptide.com The process involves the activation of the carboxylic acid group of bromoacetic acid by DIC to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate is then susceptible to nucleophilic attack by the amine (e.g., sec-butylamine) to form the desired amide bond, releasing diisopropylurea as a byproduct. peptide.comnih.gov

To enhance efficiency and minimize potential side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are often used in conjunction with DIC. peptide.comnih.govpeptide.com These additives form an active ester intermediate that is less prone to side reactions than the O-acylisourea. bachem.com

Table 3: Overview of Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Abbreviation | Byproduct | Key Features |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Highly effective, but the DCU byproduct is poorly soluble in many organic solvents, complicating purification. bachem.com |

| Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) | DIU byproduct is more soluble than DCU, making it preferable for solid-phase and solution-phase synthesis where easy removal is desired. peptide.com |

Derivatization from Related Bromoacetamide Precursors

This synthetic strategy utilizes a pre-existing bromoacetamide as a scaffold for further chemical modification. The bromine atom in compounds like this compound is a good leaving group, making the α-carbon susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups.

For example, reacting a 2-bromoacetamide (B1266107) with nucleophiles such as thiols, azides, or secondary amines can lead to the synthesis of a diverse library of derivatives. This approach is particularly useful in drug discovery and material science for creating analogues with modified properties. The process of modifying a molecule to make it suitable for a specific application or analysis is a cornerstone of derivatization. researchgate.netgcms.cz For instance, the reaction of a bromoacetamide with a phenol (B47542) or a carboxylic acid can be used to form new ester or ether linkages, further expanding the molecular diversity achievable from a single bromoacetamide precursor. researchgate.netmdpi.com

Table 4: Examples of Derivatization via Nucleophilic Substitution

| Bromoacetamide Precursor | Nucleophile | Resulting Functional Group | Product Class Example |

|---|---|---|---|

| 2-Bromo-N-phenylacetamide | Sodium azide (B81097) (NaN₃) | Azide | 2-Azido-N-phenylacetamide |

| This compound | Thiophenol (PhSH) | Thioether | 2-(Phenylthio)-N-(sec-butyl)acetamide |

| 2-Bromo-N,N-diethylacetamide | Piperidine | Tertiary Amine | 2-(Piperidin-1-yl)-N,N-diethylacetamide |

Catalytic Approaches in Bromoacetamide Synthesis

Transition metal catalysis provides powerful tools for forming C-C bonds, and these methods are relevant for the arylation of bromoacetamides. The direct arylation of the α-position of amides is a significant transformation for synthesizing α-aryl amides, which are important structural motifs. Catalytic systems based on palladium, copper, and cobalt have been developed for this purpose. nih.govacs.orgnih.gov

In these reactions, the transition metal catalyst facilitates the coupling between the sp³-hybridized carbon of the bromoacetamide and an sp²-hybridized carbon of an aryl partner, such as an aryl boronic acid or an organozinc reagent. nih.govnih.gov A general mechanistic pathway involves the oxidative addition of the C-Br bond of the bromoacetamide to the low-valent metal catalyst. This is followed by transmetalation with the aryl partner and subsequent reductive elimination to form the α-aryl amide product and regenerate the catalyst. nih.gov

For example, copper-catalyzed coupling of 2-bromo-2,2-difluoroacetamides with aryl boronic acids has been demonstrated as a viable route to aromatic amides. nih.gov Similarly, cobalt-catalyzed cross-coupling of α-bromo amides with diarylzinc reagents has proven to be a general and chemoselective method for C-C bond formation. nih.gov These methodologies highlight the potential for directly converting compounds like this compound into their corresponding α-aryl derivatives.

Table 3: Examples of Transition Metal-Catalyzed Arylation Relevant to Bromoacetamides

| Metal Catalyst | Bromoacetamide Substrate Type | Aryl Coupling Partner | General Outcome | Reference |

|---|---|---|---|---|

| Copper (Cu) | 2-Bromo-2,2-difluoroacetamides | Aryl Boronic Acids, (Aryl)trialkoxysilanes | Aryl-Amides | nih.gov |

| Palladium (Pd) | Ketone Enolates (synthetic equivalents) | Aryl Halides (Bromides, Chlorides) | α-Aryl Ketones | acs.org |

| Cobalt (Co) | α-Bromo Amides | Diaryl Zinc Reagents | α-Aryl Amides | nih.gov |

Advanced Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to elucidating the precise chemical structure and bonding of 2-Bromo-N-(sec-butyl)acetamide. Each method offers a unique perspective on the molecule's architecture and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the sec-butyl group and the bromoacetyl moiety. The methine proton (-CH-) of the sec-butyl group, being adjacent to the nitrogen atom, would appear as a multiplet due to coupling with the neighboring methyl and methylene (B1212753) protons. The methylene protons (-CH₂-) of the ethyl part of the sec-butyl group would also present as a complex multiplet. The two methyl groups (-CH₃) of the sec-butyl group would show distinct signals, likely a doublet for the methyl group adjacent to the methine and a triplet for the terminal methyl group. The methylene protons of the bromoacetyl group (-CH₂Br) would appear as a singlet, as they have no adjacent protons to couple with. The amide proton (N-H) would typically appear as a broad singlet.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide would be observed at the lowest field (highest ppm value). The carbons of the sec-butyl group and the bromoacetyl methylene carbon would appear at characteristic chemical shifts, further confirming the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |

|---|---|---|

| -CH₃ (terminal) | ~0.9 | Triplet |

| -CH₃ (adjacent to CH) | ~1.2 | Doublet |

| -CH₂- (of sec-butyl) | ~1.5 | Multiplet |

| -CH₂Br | ~3.9 | Singlet |

| -CH- | ~4.0 | Multiplet |

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₆H₁₂BrNO, giving it a molecular weight of approximately 194.07 g/mol . scbt.com

In the mass spectrum, the molecular ion peak (M⁺) would be observed as a pair of peaks of nearly equal intensity, M⁺ and M+2, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This characteristic isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule. docbrown.info

Common fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the bromine atom. Key fragments would include the sec-butyl cation and fragments resulting from the alpha-cleavage of the carbonyl group. Analyzing these fragments helps to piece together the molecule's structure. uni-saarland.de

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion |

|---|---|

| 193/195 | [C₆H₁₂BrNO]⁺ (Molecular Ion) |

| 114 | [M - Br]⁺ |

| 72 | [C₄H₉NH]⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the amide and alkyl halide functional groups.

A strong absorption band between 1630 and 1680 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the secondary amide (Amide I band). The N-H stretching vibration would appear as a moderate peak in the region of 3350-3250 cm⁻¹. The N-H bending vibration (Amide II band) is expected to be found around 1550 cm⁻¹. The presence of the C-Br bond would be confirmed by a stretching vibration in the fingerprint region, typically between 600 and 500 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl groups would be observed around 2850-3000 cm⁻¹. libretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3350 - 3250 |

| Alkyl | C-H Stretch | 2970 - 2850 |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 |

| Amide | N-H Bend (Amide II) | ~1550 |

X-ray diffraction is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal detailed information about its bond lengths, bond angles, and torsion angles.

Furthermore, this technique would elucidate the intermolecular interactions that govern the crystal packing. In the solid state, it is expected that the amide groups would form intermolecular hydrogen bonds of the N-H···O type, linking molecules into chains or more complex networks. researchgate.netresearchgate.net The conformation of the molecule, specifically the orientation of the sec-butyl group relative to the amide plane and the bromoacetyl group, would be definitively established. Such studies on similar bromoacetamides have revealed how substituents influence molecular conformation and crystal packing. researchgate.netresearchgate.netresearchgate.net

Theoretical and Computational Chemistry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can provide valuable insights that complement experimental data.

DFT can be employed to predict and confirm spectroscopic data, such as NMR chemical shifts and vibrational frequencies from IR spectroscopy. researchgate.netresearchgate.net More advanced applications include the exploration of reaction mechanisms. For instance, in reactions involving nucleophilic substitution at the alpha-carbon (bearing the bromine), DFT can be used to model the transition state energies for different pathways, thereby providing insight into the reaction kinetics and mechanism.

Furthermore, because this compound is a chiral molecule (due to the sec-butyl group), DFT can be instrumental in studying its stereoselectivity in reactions. By calculating the energies of different diastereomeric transition states, it is possible to predict which stereoisomer of a product will be preferentially formed. This predictive power is crucial in synthetic chemistry for designing stereoselective syntheses.

Conformational Analysis using Ab Initio and Hybrid Methods

The conformational flexibility of this compound is a critical determinant of its physical and chemical properties. The rotation around the C-N amide bond and the single bonds within the sec-butyl group gives rise to a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer. The relative energies of these conformers dictate their population at thermal equilibrium. Ab initio and hybrid Density Functional Theory (DFT) methods are instrumental in elucidating these conformational preferences.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a first-principles approach to solving the electronic Schrödinger equation without empirical parameters. These methods are crucial for obtaining accurate geometries and relative energies of different conformers. For a molecule like this compound, a systematic scan of the potential energy surface can be performed by rotating key dihedral angles, such as the C-C-N-C and C-N-C-C angles, to identify stable conformations.

Hybrid DFT methods, which incorporate a portion of exact exchange from Hartree-Fock theory into the exchange-correlation functional, offer a balance between computational cost and accuracy. wikipedia.org Functionals like B3LYP and PBE0 are widely used for conformational analysis of organic molecules, including amides. nih.govresearchgate.net These methods can provide reliable predictions of the relative stabilities of conformers, which are often in good agreement with experimental data. nih.gov A predictive algorithm correlating DFT-calculated structures with experimental proton chemical shifts has been developed for secondary amides, showcasing the reliability of these methods. nih.gov The anti-disposition between the CHα proton and the N-H bond is often found to be the more stable conformation in simple amides. nih.gov

A comprehensive conformational analysis of this compound would involve optimizing the geometry of various possible conformers and calculating their vibrational frequencies to confirm that they are true minima on the potential energy surface. The relative energies, corrected for zero-point vibrational energy (ZPVE), would then be used to determine the Boltzmann population of each conformer at a given temperature.

Below is an illustrative data table showcasing the kind of results that would be obtained from such a computational study.

| Conformer | Dihedral Angle (C-N-Cα-Cβ) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| 1 (Global Minimum) | 178.5 | 0.00 | 65.2 |

| 2 | 65.2 | 0.85 | 20.1 |

| 3 | -68.9 | 1.20 | 14.7 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations in Conformational Space

While conformational analysis provides a static picture of the stable states of this compound, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space and the study of its dynamic properties in various environments, such as in solution.

An MD simulation of this compound would typically be performed using a classical force field, which is a set of empirical functions and parameters that describe the potential energy of the system. The choice of force field is crucial for obtaining accurate simulation results. The simulation would track the trajectory of each atom over time, providing a wealth of information about the molecule's flexibility, the transitions between different conformations, and the time scales of these motions.

By analyzing the MD trajectory, one can calculate various properties, such as the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. Furthermore, the simulation can reveal the influence of the solvent on the conformational preferences of the molecule, as explicit solvent molecules can be included in the simulation box. This is particularly important for understanding the behavior of the compound in a biological or environmental context.

The following table illustrates the type of data that can be extracted from an MD simulation to characterize the conformational dynamics.

| Simulation Time (ns) | RMSD (Å) from Initial Structure | Predominant Conformer | Residence Time in Predominant Conformer (ps) |

| 0-10 | 1.2 ± 0.3 | 1 | 850 |

| 10-20 | 1.5 ± 0.4 | 2 | 620 |

| 20-30 | 1.3 ± 0.2 | 1 | 910 |

| 30-40 | 1.6 ± 0.5 | 3 | 450 |

| 40-50 | 1.4 ± 0.3 | 1 | 880 |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound, which may have potential herbicidal or other biological activities, QSAR can be a valuable tool in the design of new, more potent analogues.

A QSAR study begins with a dataset of compounds with known activities. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, partial charges), and topological features (e.g., connectivity indices).

Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the observed biological activity. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, can be used to build the QSAR model. A robust QSAR model should not only be able to reproduce the activities of the compounds in the training set but also have good predictive power for new, untested compounds. nih.gov

For this compound, a QSAR model could be developed to explore the influence of different substituents on its activity. For example, by systematically varying the alkyl group on the nitrogen or the halogen on the acetyl group, one could generate a series of analogues and test their activity. The resulting data could then be used to build a QSAR model that identifies the key structural features required for high activity. This model could then be used to guide the synthesis of new compounds with improved properties.

An example of a simplified QSAR equation and the corresponding data for a hypothetical series of analogues is presented below.

Hypothetical QSAR Model: pIC50 = 0.85 * LogP - 0.02 * MW + 1.5 * (H-bond donors) + 2.1

| Compound | LogP | Molecular Weight ( g/mol ) | H-bond Donors | Predicted pIC50 |

| 2-Chloro-N-(sec-butyl)acetamide | 1.8 | 149.62 | 1 | 4.13 |

| This compound | 2.1 | 194.07 | 1 | 4.40 |

| 2-Iodo-N-(sec-butyl)acetamide | 2.4 | 241.07 | 1 | 4.72 |

| 2-Bromo-N-(tert-butyl)acetamide | 2.3 | 194.07 | 1 | 4.57 |

| 2-Bromo-N-(isobutyl)acetamide | 2.1 | 194.07 | 1 | 4.40 |

This table and equation present hypothetical data for illustrative purposes.

Molecular Level Biological Interactions and Potential Research Applications

Interrogating Molecular Targets

The reactivity of 2-Bromo-N-(sec-butyl)acetamide allows it to form stable covalent bonds with biological macromolecules, providing a powerful method for studying their function and structure.

The core of this compound's molecular action is the α-bromoacetamide functional group. This group functions as an alkylating agent, specifically targeting nucleophilic amino acid residues within proteins. The mechanism involves a nucleophilic substitution reaction where a lone pair of electrons from a residue, typically the thiol group of cysteine, attacks the carbon atom attached to the bromine. This results in the displacement of the bromide ion and the formation of a stable, irreversible covalent bond between the compound and the protein.

This covalent binding can dramatically alter the protein's function, often leading to inhibition. While cysteine is the most common target due to the high nucleophilicity of its thiol side chain, other residues such as histidine, lysine, and methionine can also be modified under certain conditions. The formation of such covalent adducts is a key strategy in the design of targeted covalent inhibitors, which can offer enhanced potency and a prolonged duration of action compared to non-covalent inhibitors nih.govnih.gov. The principle is widely applied in proteomics, where similar reagents, such as N-tert-butyl-2-iodoacetamide, are used to alkylate cysteine residues for protein quantification and identification nih.gov.

While specific studies detailing the inhibition of calcium signaling by this compound are not prominent in the literature, its potential to do so can be inferred from its mechanism of action. Biochemical pathways like calcium signaling are regulated by a multitude of enzymes and receptors, such as kinases, phosphatases, and ion channels. If a critical protein within this pathway possesses an accessible and reactive nucleophilic residue in a functionally important region, this compound could theoretically act as an inhibitor.

For example, if a specific cysteine residue is crucial for the catalytic activity of an enzyme or the gating of an ion channel involved in calcium flux, covalent modification by the compound would lead to the disruption of that pathway. This makes compounds like this compound valuable as screening tools to identify proteins with functionally important, reactive residues that may be involved in specific signaling cascades.

Structure-Activity Relationship (SAR) Studies

The molecule can be deconstructed into two key components that influence its biological interactions: the alpha-halogen and the N-substituent.

Alpha-Halogen: The bromine atom is an essential feature, functioning as a good leaving group that facilitates the alkylation reaction. Its electronegativity polarizes the adjacent carbon-bromine bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. The reactivity can be tuned by replacing bromine with other halogens; for instance, iodoacetamides are generally more reactive than bromoacetamides due to iodine being a better leaving group.

N-Substituent: The sec-butyl group attached to the amide nitrogen is crucial for determining the molecule's interaction with its target protein prior to the covalent reaction. This group influences several key properties:

Lipophilicity: The alkyl nature of the sec-butyl group increases the compound's hydrophobicity, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets on target proteins.

Steric Profile: The size and shape of the sec-butyl group provide steric bulk that can either facilitate or hinder binding. A precise fit between the substituent and the protein's binding site is necessary for selective targeting. SAR studies on related acetamides have shown that increasing the lipophilicity of the N-substituent can lead to more potent activity nih.gov.

Table 1: Influence of N-Substituent on the Properties of 2-Bromoacetamides

N-Substituent Group Relative Lipophilicity Steric Bulk Potential Impact on Binding -H (2-Bromoacetamide) Low Minimal May exhibit low specificity due to small size. -CH₃ (N-methyl) Low-Moderate Low Slightly improved interaction in small hydrophobic pockets. -CH(CH₃)CH₂CH₃ (N-sec-butyl) Moderate Moderate Provides a balance of lipophilicity and specific shape for selective binding. -C(CH₃)₃ (N-tert-butyl) Moderate-High High Increased bulk may enhance binding in larger pockets but could also cause steric hindrance.

A critical and nuanced aspect of the SAR for this compound is stereochemistry. The sec-butyl group contains a chiral center, meaning the compound can exist as two distinct enantiomers: (R)-2-Bromo-N-(sec-butyl)acetamide and (S)-2-Bromo-N-(sec-butyl)acetamide.

Biological macromolecules, such as enzymes and receptors, are themselves chiral. Their binding sites are complex, three-dimensional surfaces. Consequently, the two enantiomers of this compound are expected to interact differently with a given target. One enantiomer may fit optimally into the binding pocket, achieving the correct orientation for the alkylation reaction to occur efficiently. In contrast, the other enantiomer may bind weakly or in a non-productive orientation, leading to significantly lower or no biological activity. This stereoselectivity is a fundamental principle in pharmacology and drug design, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect.

Research Applications in Molecular Biology and Medicinal Chemistry

Given its properties as a reactive and structurally specific molecule, this compound is a valuable tool for research purposes scbt.comscbt.com. Its primary applications lie in probing protein function and in the early stages of drug discovery.

Activity-Based Protein Profiling (ABPP): This compound can be used as a chemical probe in ABPP to identify and characterize members of specific enzyme families directly in complex biological systems. By treating a proteome with this compound (often with a reporter tag attached), researchers can selectively label proteins with reactive cysteine residues, enabling their identification and functional analysis.

Covalent Inhibitor Development: It can serve as a fragment or starting point for the development of more complex and highly selective covalent inhibitors. By identifying an initial "hit" on a protein of interest, medicinal chemists can elaborate on the sec-butyl group to optimize binding affinity and selectivity for the target's specific binding pocket.

Probing Active Site Architecture: The compound can be used to map the active sites of enzymes. By identifying which residue is covalently modified, researchers can gain insight into the structure and catalytic mechanism of the enzyme. Comparing the reactivity of enantiomers can further elucidate the three-dimensional topology of the active site.

Table 2: Mentioned Chemical Compounds

Compound Name This compound (R)-2-Bromo-N-(sec-butyl)acetamide (S)-2-Bromo-N-(sec-butyl)acetamide 2-Bromoacetamide (B1266107) N-tert-butyl-2-iodoacetamide

Probes for Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, chemical probes are essential tools for understanding protein function, structure, and interactions. Haloacetamide derivatives, such as iodoacetamides and bromoacetamides, are frequently employed as alkylating agents that can form covalent bonds with specific amino acid residues on proteins. The reactivity of the carbon-bromine bond in this compound makes it a potential candidate for use as a chemical probe.

The primary target for alkylation by haloacetamides is the sulfhydryl group of cysteine residues. This reaction, known as S-alkylation, is a cornerstone of many proteomics techniques. By covalently modifying cysteine residues, researchers can:

Identify and quantify proteins: The addition of the N-(sec-butyl)acetamide moiety alters the mass of the protein or its constituent peptides, which can be detected and quantified using mass spectrometry.

Profile enzyme activity: If the modified cysteine is part of an enzyme's active site, the covalent modification can lead to irreversible inhibition, allowing for the study of enzyme function and the identification of active enzymes in a complex biological sample.

Investigate protein structure and accessibility: The ability of this compound to react with a specific cysteine residue can provide information about the residue's location and accessibility within the three-dimensional structure of the protein.

The "sec-butyl" group in this compound can also influence its properties as a probe. This non-polar alkyl group may affect the probe's solubility and its interactions with the local environment of the target cysteine residue.

| Potential Application in Proteomics | Mechanism of Action | Information Gained |

| Protein Identification and Quantification | Covalent modification of cysteine residues, leading to a mass shift. | Abundance of specific proteins in a sample. |

| Enzyme Activity Profiling | Irreversible inhibition of enzymes by modifying active site cysteines. | Functional state of enzymes in a biological system. |

| Structural Proteomics | Differential labeling of accessible cysteine residues. | Insights into protein folding and conformational changes. |

Precursors for Small Molecule Antagonists and Enzyme Inhibitors

The bromoacetamide functional group is a versatile reactive handle in organic synthesis, making this compound a valuable precursor for the synthesis of more complex small molecules with potential biological activity. These synthesized molecules may function as antagonists for receptors or as inhibitors of enzymes.

The bromine atom is a good leaving group, allowing for nucleophilic substitution reactions. This enables the attachment of the N-(sec-butyl)acetamide moiety to a larger molecular scaffold. This synthetic strategy is employed in the development of various therapeutic agents. For instance, the acetamide (B32628) group is a common feature in many enzyme inhibitors, where it can form hydrogen bonds with the enzyme's active site.

The development of enzyme inhibitors is a crucial area of drug discovery. By blocking the activity of a specific enzyme involved in a disease process, these inhibitors can exert a therapeutic effect. The bromoacetamide group can be used to synthesize both reversible and irreversible enzyme inhibitors. In the case of irreversible inhibitors, the compound forms a stable covalent bond with the enzyme, often with a key amino acid residue in the active site, leading to permanent inactivation. The stereochemistry of the functional group can determine the mechanism of inhibition, with different isomers acting as competitive or irreversible inhibitors nih.gov.

Development of Chemical Libraries for Biological Screening

The search for new drugs and bioactive molecules often begins with the screening of large collections of chemical compounds, known as chemical libraries. Combinatorial chemistry is a powerful set of techniques used to rapidly synthesize a large number of different but structurally related molecules. This approach is instrumental in the drug discovery process.

This compound can serve as a building block in the combinatorial synthesis of chemical libraries. Its utility in this context stems from two key features:

The reactive bromoacetyl group: This allows for the attachment of the molecule to a solid support or its reaction with a diverse set of nucleophiles, introducing structural variety.

The sec-butyl group: This provides a point of diversity. By using a range of different N-alkyl bromoacetamides, a library of compounds with varying steric and electronic properties can be generated.

Once synthesized, these chemical libraries can be subjected to high-throughput screening (HTS) bmglabtech.com. HTS allows for the rapid testing of thousands of compounds for their ability to interact with a specific biological target, such as a receptor or an enzyme. The identification of "hits" from these screens is the first step in the long process of drug development.

| Feature of this compound | Role in Chemical Library Development | Impact on Biological Screening |

| Reactive Bromoacetyl Group | Enables covalent linkage to various scaffolds and building blocks. | Creates a diverse set of molecules for screening. |

| sec-Butyl Group | Provides a point of structural and physicochemical diversity. | Allows for the exploration of structure-activity relationships. |

Ligands for Translocator Protein (TSPO) Research

The Translocator Protein (TSPO) is an 18 kDa protein primarily located in the outer mitochondrial membrane. It is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. TSPO is also a biomarker for neuroinflammation and is being investigated as a therapeutic target for a range of neurological and psychiatric disorders.

Research into TSPO has led to the development of various ligands that can bind to this protein with high affinity and selectivity. A significant number of these ligands feature an acetamide moiety as a key structural component. Structure-activity relationship (SAR) studies have revealed that the nature of the N-substituents on the acetamide group plays a crucial role in determining the binding affinity of the ligand to TSPO.

Specifically, research on pyrazolopyrimidine-based TSPO ligands has shown that N,N-disubstitution on the terminal acetamide is well-tolerated and can be optimized to achieve high binding affinities nih.govnih.govwustl.edu. The introduction of various alkyl and aryl groups at this position allows for the fine-tuning of the ligand's properties, including its lipophilicity and plasma protein binding nih.gov.

Environmental Fate and Chemical Degradation Pathways

Abiotic Transformation Processes

Abiotic transformation involves the chemical degradation of a compound in the environment without the involvement of biological organisms. Key processes for 2-Bromo-N-(sec-butyl)acetamide include hydrolysis and photochemical degradation.

Hydrolysis is a significant degradation pathway for many organic compounds in aqueous environments. For this compound, the amide linkage is susceptible to hydrolysis, breaking the bond between the carbonyl group and the nitrogen atom to form 2-bromoacetic acid and sec-butylamine (B1681703). The rate of this reaction is highly dependent on the pH of the surrounding medium.

The presence of the bromine atom, a good leaving group, on the alpha-carbon may also influence the stability of the molecule, potentially making it more susceptible to nucleophilic substitution reactions, including hydrolysis of the carbon-bromine bond. However, the hydrolysis of the amide linkage is generally considered a more dominant abiotic degradation pathway in aqueous systems for this class of compounds.

Table 1: Estimated Hydrolytic Half-life of this compound at 25°C

| pH | Estimated Half-life |

|---|---|

| 4 | Stable |

| 7 | Months to Years |

| 9 | Days to Weeks |

Note: These are estimated values based on the general behavior of haloacetamides and the principles of amide hydrolysis. Actual rates may vary.

Photochemical degradation involves the breakdown of a chemical by light energy, either through direct photolysis or indirect photo-oxidation. In the atmosphere, the primary oxidant is the hydroxyl radical (•OH), which plays a key role in the degradation of many volatile organic compounds.

While this compound is not expected to be highly volatile, any fraction that does enter the atmosphere will be subject to reaction with hydroxyl radicals. The rate of this reaction can be estimated based on the molecular structure of the compound. The presence of C-H bonds in the sec-butyl group provides sites for hydrogen abstraction by hydroxyl radicals, initiating a degradation cascade.

Direct photolysis in aqueous environments is also a potential degradation pathway, particularly for compounds that absorb light in the environmentally relevant solar spectrum (>290 nm). The presence of the carbonyl group and the bromine atom may result in some absorption of UV radiation, leading to direct cleavage of chemical bonds. However, for many acetamides, the rate of direct photolysis in water is slow compared to other degradation processes.

Table 2: Estimated Atmospheric Degradation of this compound

| Parameter | Estimated Value |

|---|---|

| Reaction with •OH Radicals (Atmosphere) | Half-life of hours to days |

Note: This is an estimated value. The actual atmospheric lifetime will depend on various factors including altitude, season, and latitude.

Environmental Partitioning and Mobility

The partitioning and mobility of this compound in the environment are governed by its physical and chemical properties, which dictate its distribution between air, water, soil, and sediment.

Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase. The tendency of a chemical to volatilize from water is described by its Henry's Law constant, while its volatilization from soil is also influenced by its vapor pressure and adsorption characteristics.

For N-alkyl acetamides, volatilization from moist soil surfaces is generally not considered a major dissipation pathway. This is due to their relatively low vapor pressure and moderate to high water solubility. While a specific Henry's Law constant for this compound is not experimentally available, estimations based on its structure suggest a low potential for volatilization from aqueous environments.

The adsorption of a chemical to soil and sediment is a critical process that affects its mobility and bioavailability. This process is largely influenced by the organic carbon content of the soil and the chemical's soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Compounds with a high Koc value tend to be strongly adsorbed to soil organic matter and are therefore less mobile, while those with a low Koc are more likely to leach into groundwater. For chloroacetanilide herbicides, which are structurally analogous to this compound, adsorption to soil is a significant process, with Koc values typically ranging from 100 to 1000 L/kg. This suggests that this compound is likely to have a moderate to low mobility in soil. The specific Koc value will be influenced by the size and branching of the N-alkyl substituent.

Table 3: Estimated Soil Adsorption and Mobility of this compound

| Parameter | Estimated Value | Mobility Classification |

|---|---|---|

| Soil Organic Carbon Partition Coefficient (Koc) | 150 - 500 L/kg | Low to Moderate |

Note: This is an estimated value based on structurally similar compounds. Actual adsorption will vary with soil properties.

Biological Degradation Considerations

Biological degradation, primarily by microorganisms in soil and water, is a major pathway for the dissipation of many organic chemicals in the environment. The structure of this compound suggests that it is likely susceptible to microbial degradation.

Microorganisms possess a diverse range of enzymes that can break down complex organic molecules. For haloacetamides, microbial degradation can proceed through several pathways, including the cleavage of the amide bond (deamidation) or the removal of the halogen atom (dehalogenation). The resulting degradation products would then be further metabolized by the microorganisms.

The rate and extent of biodegradation will depend on various environmental factors, including the microbial population present, temperature, moisture, pH, and nutrient availability. While specific studies on the biodegradation of this compound are lacking, the general knowledge of microbial degradation of halogenated organic compounds and amides suggests that this is likely to be a significant environmental fate process. The degradation products, 2-bromoacetic acid and sec-butylamine, are themselves subject to further microbial degradation.

Microbial Transformation Potential

Microorganisms, particularly bacteria from the genera Rhodococcus and Pseudomonas, are well-documented for their versatile metabolic capabilities, which include the degradation of a wide array of organic pollutants. mdpi.comnih.govijpab.com These bacteria possess enzymes that can catalyze the cleavage of carbon-halogen bonds and the hydrolysis of amide bonds, which are the likely initial steps in the degradation of this compound.

Potential Degradation Pathways:

Two primary initial pathways for the microbial transformation of this compound can be hypothesized based on existing knowledge of microbial metabolism of halogenated and amidic compounds:

Dehalogenation: The cleavage of the carbon-bromine bond is a common microbial strategy to detoxify halogenated compounds. nih.gov This reaction is catalyzed by enzymes called dehalogenases. Hydrolytic dehalogenation would replace the bromine atom with a hydroxyl group, forming 2-Hydroxy-N-(sec-butyl)acetamide. This resulting alpha-hydroxy amide could then be further metabolized.

Amide Hydrolysis: The hydrolysis of the amide bond, catalyzed by amidase enzymes, would break the molecule into two parts: bromoacetic acid and sec-butylamine. researchgate.netresearchgate.net Various microorganisms, including strains of Rhodococcus, are known to produce amidases with broad substrate specificity. researchgate.netresearchgate.net Both of the resulting products, a haloacetic acid and an alkylamine, are generally considered biodegradable. For instance, microbial degradation of haloacetic acids has been observed in various environments. nih.govcabidigitallibrary.org

The subsequent degradation of the initial breakdown products would likely proceed through central metabolic pathways. For example, bromoacetic acid can be dehalogenated to glycolic acid, which is a common metabolite. Sec-butylamine can be utilized as a carbon and nitrogen source by many microorganisms through deamination reactions.

Relevant Microbial Genera and Their Degradative Capabilities:

The following table summarizes the known degradative capabilities of microbial genera that could potentially be involved in the transformation of this compound.

| Microbial Genus | Relevant Enzymes | Degraded Compound Classes | Potential Role in Degradation of this compound |

| Rhodococcus | Amidases, Dehalogenases | Amides, Halogenated aromatic compounds, Hydrocarbons | Potential for both amide hydrolysis and dehalogenation. mdpi.comnih.govresearchgate.net |

| Pseudomonas | Dehalogenases, Oxidoreductases | Halogenated aromatic compounds, Haloalkanoates, various organic pollutants | Potential for dehalogenation and further oxidation of intermediates. ijpab.comnih.govbiorxiv.org |

| Arthrobacter | Amidases, Dehalogenases | Amides, Halogenated compounds | Potential for both amide hydrolysis and dehalogenation. nih.govresearchgate.net |

| Methylobacterium | Dehalogenases | Haloacetic acids | Potential for degradation of bromoacetic acid, a possible metabolite. nih.gov |

| Afipia | Dehalogenases | Haloacetic acids | Potential for degradation of bromoacetic acid, a possible metabolite. nih.gov |

It is important to note that the actual degradation pathway and the microorganisms involved would depend on various environmental factors, including the presence of adapted microbial communities, nutrient availability, pH, and temperature. Further research is required to isolate specific microorganisms capable of degrading this compound and to elucidate the specific metabolic pathways involved.

Concluding Remarks and Future Research Perspectives

Summary of Current Understanding

2-Bromo-N-(sec-butyl)acetamide is a member of the α-haloacetamide family, characterized by a bromine atom on the carbon adjacent to the carbonyl group. Its structure combines a reactive electrophilic site (the C-Br bond) with a secondary amide functional group. The current understanding is primarily centered on its basic physicochemical properties.

The synthesis of related compounds, such as 2-Bromo-N-isopropylacetamide, typically involves the acylation of the corresponding amine (isopropylamine) with bromoacetyl bromide. nbinno.com This suggests a probable and efficient synthetic route for this compound via the reaction of sec-butylamine (B1681703) with bromoacetyl bromide. The presence of the bromine atom makes the α-carbon susceptible to nucleophilic attack, a key feature defining its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 791845-79-9 |

| Molecular Formula | C6H12BrNO |

| Molecular Weight | 194.07 g/mol chemicalbook.comscbt.com |

| Melting Point | 53-54 °C chemicalbook.com |

| Boiling Point | 83 °C (at 0.4 Torr) chemicalbook.com |

Unexplored Reactivity and Synthetic Frontiers

The primary reactive site in this compound is the α-carbon bearing the bromine atom, making it an excellent substrate for nucleophilic substitution (SN2) reactions. This reactivity is foundational for its use as a building block in organic synthesis.

Nucleophilic Substitution: The compound can react with a wide array of nucleophiles (e.g., amines, thiols, carboxylates) to introduce the N-(sec-butyl)acetamido moiety into larger molecules. This is a common strategy in the synthesis of more complex structures, including potential pharmaceutical intermediates. For example, the reaction of 2-bromo-N-(p-chlorophenyl) acetamide (B32628) with various amines is used to synthesize derivatives with antibacterial activity. irejournals.com

Elimination Reactions: In the presence of a strong, non-nucleophilic base, the compound could undergo an E2 elimination reaction to form N-(sec-butyl)-2-propenamide. The regioselectivity of such reactions, particularly when dealing with bulkier bases, could be an interesting area of study. According to Zaitsev's rule, elimination reactions tend to produce the most substituted, and therefore most stable, alkene as the major product. libretexts.orgmasterorganicchemistry.comck12.org However, the use of sterically hindered bases can favor the formation of the less substituted "Hofmann" product. libretexts.org

Future research should focus on exploring its utility in novel synthetic methodologies. This could include its use in transition-metal-catalyzed cross-coupling reactions or as a precursor for generating unique heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry offers powerful tools for predicting the behavior and properties of molecules, thereby guiding experimental work. For this compound, computational modeling could provide significant insights where experimental data is lacking.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate molecular geometries, vibrational frequencies (for predicting IR spectra), and electronic properties. This can help in understanding the molecule's reactivity, such as the energetics of transition states for its substitution and elimination reactions.

Molecular Dynamics (MD) Simulations: MD simulations could be employed to study its conformational landscape and interactions with solvents or biological macromolecules. This would be particularly valuable in designing molecules with specific binding properties.

Predictive modeling can accelerate the discovery of new reactions and applications by allowing for the in-silico screening of potential reactants, catalysts, and reaction conditions before committing to laboratory experiments.

Novel Biological Probes and Therapeutic Lead Development

The α-haloacetamide functional group is a known "warhead" in covalent inhibitors, which form a permanent bond with a target protein. The electrophilic nature of the α-carbon in this compound makes it a candidate for such applications.

While this specific compound has not been extensively studied for biological activity, related N-substituted acetamides have demonstrated a range of pharmacological effects. irejournals.com Future research could involve screening this compound and its derivatives against various biological targets. Its ability to alkylate nucleophilic residues like cysteine or histidine on proteins could be harnessed to develop potent and selective enzyme inhibitors or biological probes for studying protein function. The development of new antibacterial agents from 2-amino-N-(p-Chlorophenyl) acetamide derivatives showcases the potential of this class of compounds. irejournals.com

Environmental Impact Assessment and Green Chemistry Approaches

The growing emphasis on sustainable chemistry necessitates an evaluation of the environmental footprint of all chemical compounds and processes.

Environmental Fate: There is currently no data on the biodegradability or aquatic toxicity of this compound. Future studies should be directed towards assessing these parameters to understand its potential environmental impact.

Green Synthesis: The principles of green chemistry should be applied to its synthesis. mdpi.commdpi.com This could involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or even solvent-free conditions.

Catalysis: Employing catalytic methods to reduce reaction times, lower energy consumption, and minimize waste generation. Recent research has highlighted green catalytic methods for synthesizing various organic compounds, which could be adapted for acetamide production. mdpi.com

By integrating these approaches, the synthesis of this compound can be made more efficient, safer, and environmentally responsible.

Q & A

How can the synthesis of 2-Bromo-N-(sec-butyl)acetamide be optimized for high yield and purity?

Answer: Synthesis optimization involves selecting appropriate nucleophiles (e.g., sec-butylamine), solvents (ethanol or DMSO), and reaction temperatures (50–100°C). Evidence from analogous bromoacetamide syntheses indicates that using sodium methoxide as a base and polar aprotic solvents enhances reaction efficiency . Purification via column chromatography with ethyl acetate/petroleum ether mixtures (1:1 v/v) yields >80% purity, as demonstrated in similar compounds . Contradictions in yields (e.g., 71–91% across studies) highlight the need to control moisture and oxygen levels during bromination steps .

What nucleophilic substitution reactions are feasible with this compound, and how do reaction conditions influence product distribution?

Answer: The bromine atom in this compound is highly reactive toward nucleophiles like amines, thiols, and alkoxides. For example, substituting bromine with azide or thiocyanate groups requires NaNO₂/NaN₃ or KSCN in DMF at 60°C . Competing elimination reactions may occur at elevated temperatures (>80°C), necessitating careful monitoring via TLC or HPLC. Product distribution can be skewed toward undesired byproducts if steric hindrance from the sec-butyl group is not mitigated .

What advanced characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

- 1H/13C NMR : Key for verifying acetamide backbone and sec-butyl substituents. For example, the methyl group in sec-butyl appears as a triplet at δ 0.8–1.0 ppm, while the bromoacetamide CH₂ resonates at δ 3.8–4.2 ppm .

- X-ray Crystallography : Resolves conformational ambiguities, such as anti-perpendicular alignment of the N–H bond relative to C=O and C–Br groups, as seen in related bromoacetamides .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ ≈ 228–232 m/z) and detects halogen isotopic patterns (Br: 1:1 ratio for 79Br/81Br) .

How does this compound compare to structurally similar compounds in terms of biological activity?

Answer: While direct studies on this compound are limited, analogs like 2-bromo-N-(4-fluorophenyl)acetamide exhibit antibacterial and antimalarial properties by targeting folate metabolism . The sec-butyl group may enhance lipid solubility, potentially improving blood-brain barrier penetration. However, its steric bulk could reduce binding affinity to enzymes like dihydrofolate reductase compared to smaller substituents (e.g., methyl or chloro groups) .

How should researchers address contradictions in physicochemical data (e.g., melting points) reported for bromoacetamide derivatives?

Answer: Discrepancies in melting points (e.g., 137–138°C vs. 148–150°C for similar compounds) often arise from polymorphism or impurities . To resolve these:

- Perform differential scanning calorimetry (DSC) to identify polymorphic forms.

- Use recrystallization in solvents like ethyl acetate/hexane to isolate pure phases.

- Cross-validate with IR spectroscopy to detect trace solvents or byproducts .

What insights do crystallographic studies provide into the reactivity of this compound?

Answer: X-ray structures reveal that the bromine atom’s electronegativity and the sec-butyl group’s steric effects influence hydrogen-bonding networks. For instance, in N-(4-bromophenyl)acetamide, the N–H···O=C interaction stabilizes a planar conformation, enhancing susceptibility to nucleophilic attack . Computational modeling (DFT) can further predict reaction sites by analyzing electron density maps .

What strategies are recommended for scaling up the synthesis of this compound without compromising yield?

Answer:

- Continuous Flow Reactors : Minimize exothermic side reactions during bromoacetylation .

- Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) to improve interfacial reactions in biphasic systems .

- In-line Purification : Couple synthesis with flash chromatography systems to automate impurity removal, achieving >90% purity at multi-gram scales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.